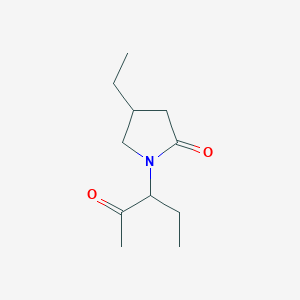
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties . This compound features a five-membered pyrrolidine ring with an ethyl group and a 2-oxopentan-3-yl substituent, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often utilize ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the pyrrolidine ring to pyrrolidin-2-one using oxidizing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are often functionalized pyrrolidin-2-one derivatives .
Scientific Research Applications
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity . The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in determining its binding affinity and selectivity .
Comparison with Similar Compounds
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and applications .
Properties
CAS No. |
925246-43-1 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO2/c1-4-9-6-11(14)12(7-9)10(5-2)8(3)13/h9-10H,4-7H2,1-3H3 |
InChI Key |
BUULYVKABYABDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)N(C1)C(CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


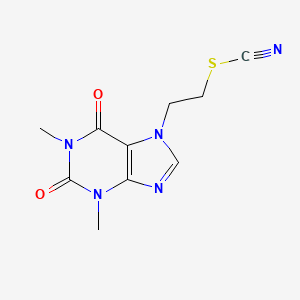
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)

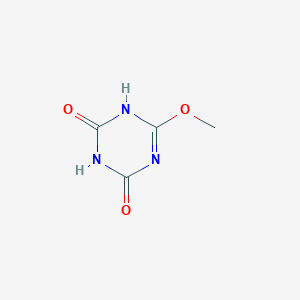
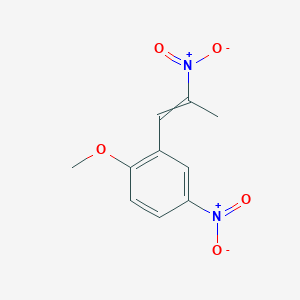
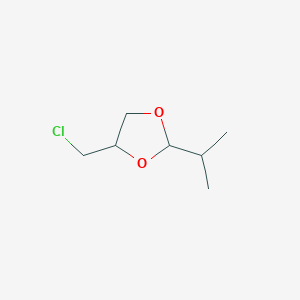
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
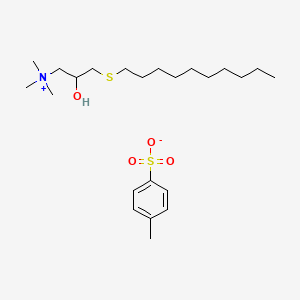
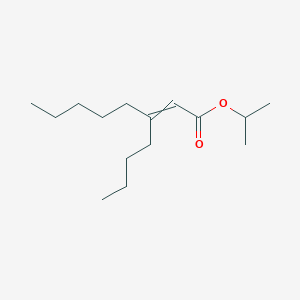
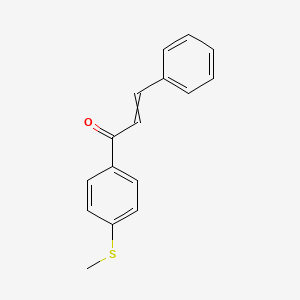
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
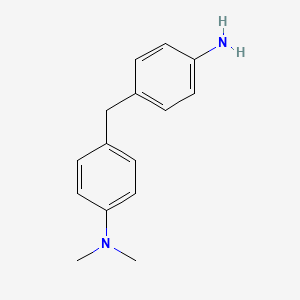
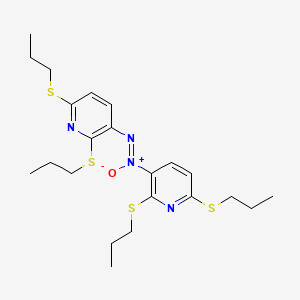
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
